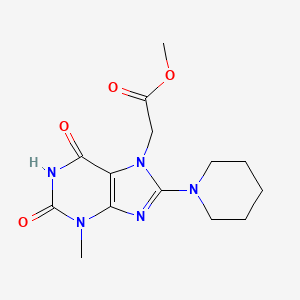

Methyl 2-(3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Description

This compound is a purine derivative featuring a 1,3-dimethyl-2,6-dioxo core structure with a piperidin-1-yl substituent at the 8-position and a methyl ester acetoxy group at the 7-position. Its molecular formula is C₁₄H₁₉N₅O₄, with a molecular weight of 329.33 g/mol. The piperidine moiety at position 8 and the ester group at position 7 are critical for its physicochemical and pharmacological properties, including solubility, metabolic stability, and target binding affinity .

Properties

CAS No. |

332388-36-0 |

|---|---|

Molecular Formula |

C14H19N5O4 |

Molecular Weight |

321.33 g/mol |

IUPAC Name |

methyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate |

InChI |

InChI=1S/C14H19N5O4/c1-17-11-10(12(21)16-14(17)22)19(8-9(20)23-2)13(15-11)18-6-4-3-5-7-18/h3-8H2,1-2H3,(H,16,21,22) |

InChI Key |

BLCQYQZYSMFJKB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Purine Ring System: The purine ring system can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the purine intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the purine ring and the piperidine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring or piperidine group.

Scientific Research Applications

Structural Overview

The compound has the following molecular formula: C14H19N5O4, with a molecular weight of 321.33 g/mol. Its structure features a purine base with a piperidine substituent and a methyl ester functional group, which contributes to its biological activity.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activities against several pathogens. For instance, compounds with similar structures have shown effectiveness against viruses by inhibiting their replication mechanisms. This suggests that Methyl 2-(3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetate may also possess similar properties .

Anticancer Potential

The compound's structural features allow it to interact with various biological targets involved in cancer progression. It has been reported that purine analogs can inhibit key enzymes such as tyrosine kinases, which are implicated in cancer cell signaling pathways. This makes this compound a candidate for further development as an anticancer agent .

Enzyme Inhibition

Studies have shown that compounds related to this structure can act as selective inhibitors of enzymes involved in critical cellular processes. For example, they may inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR), thereby limiting tumor growth and metastasis .

Drug Development

The unique properties of this compound make it an attractive candidate for drug development. Its ability to modulate biological pathways associated with disease makes it suitable for further investigation in clinical settings.

Case Studies

- Antiviral Research : A study demonstrated that similar compounds effectively inhibited the replication of certain viruses in vitro, suggesting that this compound could be explored for antiviral drug development .

- Cancer Treatment : In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines by inhibiting specific kinases. This highlights the potential of this compound as part of a combinatory treatment strategy for cancer .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or signal transduction pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Target Binding: The piperidin-1-yl group at position 8 in the target compound is a common feature in DPP-4 inhibitors like linagliptin (BI 1356), which exhibits high potency due to its 3-aminopiperidine moiety . The absence of an amino group in the target compound may reduce DPP-4 affinity but improve metabolic stability. Alkoxy substituents (e.g., propoxy in Compound 4) correlate with anti-inflammatory activity but may reduce enzymatic target specificity compared to piperidine-based analogs .

Impact of Ester vs.

Biological Activity Trends :

- Compounds with oxadiazole-thioether linkages (e.g., ’s 10c and 10j) demonstrate low toxicity and significant thrombolytic activity (90% clot lysis), suggesting that heterocyclic modifications at position 7 can enhance therapeutic safety .

- Halogenated derivatives (e.g., bromo-substituted analog in ) are primarily synthetic intermediates, lacking direct bioactivity but useful for further functionalization .

Safety and Handling :

- The target compound requires precautions such as avoiding heat and ignition sources, typical for organic esters . In contrast, acetamide derivatives (e.g., ) may pose fewer storage risks due to higher stability.

Biological Activity

Methyl 2-(3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H20N4O4

- CAS Number : 2444011-29-2

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. For instance, it has shown effectiveness in disrupting microtubule assembly, which is crucial for cell division, leading to increased apoptosis rates in breast cancer cell lines (MDA-MB-231) at concentrations as low as 1.0 μM .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular metabolism and proliferation. Specific studies have highlighted its potential as a dihydrofolate reductase (DHFR) inhibitor, which is significant for cancer therapy as it affects folate metabolism crucial for DNA synthesis .

- Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds suggest that this compound could exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of the compound:

| Study | Biological Activity | Observations |

|---|---|---|

| Study A | Anticancer | Induced apoptosis in MDA-MB-231 cells; enhanced caspase activity at 10 μM. |

| Study B | Enzyme Inhibition | Strong inhibition of DHFR activity; potential for use in cancer treatment. |

| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures; improved cell viability. |

Case Study: Anticancer Properties

In a recent study published in ACS Omega, researchers synthesized a series of compounds based on the purine scaffold and evaluated their anticancer properties. Among these compounds, this compound was identified as a promising candidate due to its ability to inhibit tumor growth in vitro and in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.